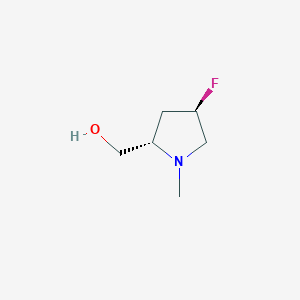

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic amine with a five-membered ring . The compound has a fluorine atom and a methyl group attached to the pyrrolidine ring . It also has a methanol group attached to the ring .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 4-position of the ring is substituted with a fluorine atom and a methyl group, and the 2-position of the ring is substituted with a methanol group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has developed methods for the synthesis of molecules similar to “((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol” through the double reduction of cyclic sulfonamides. This process represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor, highlighting the versatility of these compounds in organic synthesis (Evans, 2007).

The compound has been involved in studies for synthesizing N-protected 4-fluoropyrrolidine derivatives, which are critical in medicinal chemistry, specifically as dipeptidyl peptidase IV inhibitors. This underlines its role in the synthesis of complex molecules for pharmaceutical applications (R. Singh & T. Umemoto, 2011).

Catalysis and Asymmetric Synthesis

- Novel chiral ligands based on structures akin to “this compound” have been synthesized and shown significant potential in catalytic asymmetric addition reactions. This demonstrates the compound's relevance in enantioselective synthesis, providing a pathway to asymmetrically induce products with high enantiomeric excess (C. Alvarez-Ibarra et al., 2010).

Molecular Structure and Analysis

- Detailed structural and conformational analyses of compounds related to “this compound” have been conducted using X-ray diffraction and density functional theory (DFT). These studies provide insights into the molecular geometry, electrostatic potential, and frontier molecular orbitals, contributing to a deeper understanding of the physicochemical properties of such compounds (P.-Y. Huang et al., 2021).

Application in Organic Reactions

- Methanol, a related solvent, has been shown to accelerate DMPC flip-flop and transfer in lipid dynamics studies. Although not directly related to “this compound,” the use of methanol in these studies highlights the importance of solvent effects in biochemical and membrane studies, indicating potential areas of research for related fluorinated alcohols (Michael H. L. Nguyen et al., 2019).

Mecanismo De Acción

Target of Action

The compound ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a derivative of ketoconazole, specifically the 2S,4R enantiomer . It is thought to inhibit enzymes such as CYP11B1, CYP17A1, and CYP21A2 . These enzymes play crucial roles in steroidogenesis, which is the biological process by which steroids are generated from cholesterol and transformed into other steroids .

Mode of Action

The compound interacts with its targets (CYP11B1, CYP17A1, and CYP21A2 enzymes) by binding to them and inhibiting their function . This inhibition disrupts the normal process of steroidogenesis, leading to changes in the production and regulation of various steroids .

Biochemical Pathways

The affected biochemical pathways primarily involve steroidogenesis. By inhibiting key enzymes in this process, the compound can significantly alter the production of steroids. This can have downstream effects on various physiological processes that depend on these steroids, including metabolism, immune response, and inflammation .

Pharmacokinetics

Studies on similar compounds suggest that it may have good bioavailability and distribution throughout the body

Result of Action

The primary result of the compound’s action is the inhibition of steroidogenesis. This can lead to a decrease in the production of certain steroids, which can have various effects at the molecular and cellular levels. For example, in the context of Cushing’s syndrome treatment, the compound has been shown to potently inhibit cortisol production in adrenocortical cells .

Propiedades

IUPAC Name |

[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVBFPXFGPDGGN-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)

![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)